An In-depth Technical Guide to 2-Bromo-4-nitrobenzaldehyde for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Bromo-4-nitrobenzaldehyde for Researchers and Drug Development Professionals
An authoritative overview of the physical, chemical, and reactive properties of 2-Bromo-4-nitrobenzaldehyde, a key intermediate in synthetic chemistry and drug discovery.
This technical guide provides a comprehensive analysis of 2-Bromo-4-nitrobenzaldehyde (CAS No. 5274-71-5), a versatile aromatic aldehyde of significant interest to researchers, medicinal chemists, and professionals in the field of drug development. This document details its core physicochemical properties, spectral characteristics, synthesis, and reactivity, with a focus on its application as a building block in the synthesis of complex organic molecules.
Core Physical and Chemical Properties
2-Bromo-4-nitrobenzaldehyde is a solid at room temperature, typically appearing as a pale yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄BrNO₃ | [1][2] |
| Molecular Weight | 230.02 g/mol | [2] |
| CAS Number | 5274-71-5 | [2] |
| Appearance | Solid | |
| Melting Point | 81-82 °C | [3] |
| Boiling Point | 334.3 ± 27.0 °C (Predicted) | [3] |
| Density | 1.781 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 156.0 ± 23.7 °C | [4] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][3] |
Spectral Data Summary
| Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.41 (s, 1H), 8.51 (d, J = 2.0 Hz, 1H), 8.25 (dd, J = 8.4, 2.1 Hz, 1H), 8.06 (d, J = 8.6 Hz, 1H) | [3][5] |
| ¹³C NMR | Expected peaks for aldehyde carbonyl (~190 ppm), aromatic carbons (120-150 ppm), with shifts influenced by the bromo and nitro substituents. | |
| Infrared (IR) | Expected characteristic peaks for C=O stretch of the aldehyde (~1700 cm⁻¹), C-NO₂ stretches (~1530 and 1350 cm⁻¹), and C-Br stretch. | |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) and M+2 isotope pattern characteristic of a monobrominated compound. | [2] |
Synthesis and Reactivity
2-Bromo-4-nitrobenzaldehyde is a valuable synthetic intermediate due to its three distinct functional groups: the aldehyde, the bromine atom, and the nitro group. This trifunctionality allows for a wide range of chemical transformations.
Synthesis of 2-Bromo-4-nitrobenzaldehyde
A common synthetic route to 2-Bromo-4-nitrobenzaldehyde involves the oxidation of 2-bromo-1-methyl-4-nitrobenzene.[5]
Caption: Workflow for the synthesis of 2-Bromo-4-nitrobenzaldehyde.
Reactivity and Applications in Organic Synthesis
The reactivity of 2-Bromo-4-nitrobenzaldehyde makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[6]
-
Suzuki Coupling: The bromo substituent readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This is a powerful method for the synthesis of biaryl compounds.[6]
-
Synthesis of Heterocycles: It serves as a key starting material for the synthesis of various heterocyclic compounds, including quinoline derivatives, which are known to possess a wide range of biological activities.[6]
-
Aldehyde Chemistry: The aldehyde group can undergo a variety of reactions, including reductive amination, Wittig reactions, and condensations, to introduce further molecular diversity.
Experimental Protocols
Synthesis of 2-Bromo-4-nitrobenzaldehyde from 2-Bromo-1-methyl-4-nitrobenzene[6]
Materials:
-
2-Bromo-1-methyl-4-nitrobenzene
-
Peracetic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Chromium (VI) oxide
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous potassium carbonate solution
-
Brine
-
Magnesium sulfate
-
Silica gel
Procedure:
-
Oxidation: In a flask equipped with a stirrer and cooled in an ice-water bath, dissolve 2-bromo-1-methyl-4-nitrobenzene (1.0 eq) in a mixture of peracetic acid and acetic anhydride. Slowly add concentrated sulfuric acid. Maintain the temperature between 5-10°C and add chromium (VI) oxide in portions. Stir the reaction mixture in the ice bath for 1.5 hours.
-
Work-up and Isolation of Intermediate: Pour the reaction mixture into ice water. Collect the precipitate by filtration and wash with cold water. Suspend the solid in a cold 2% aqueous sodium carbonate solution, stir, filter, and wash with cold water to obtain the crude diacetate intermediate.
-
Hydrolysis: To the crude intermediate, add ethanol, water, and concentrated sulfuric acid. Heat the mixture to reflux for 1 hour.
-
Extraction and Purification: After cooling, transfer the mixture to a separatory funnel containing a saturated aqueous potassium carbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (5-15% ethyl acetate in hexanes) to yield 2-bromo-4-nitrobenzaldehyde as a colorless fluffy solid.
Representative Suzuki Coupling Reaction
The following is a general protocol for a Suzuki coupling reaction using 2-Bromo-4-nitrobenzaldehyde as a substrate.
Caption: Generalized workflow for a Suzuki coupling reaction.
Safety and Handling
2-Bromo-4-nitrobenzaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7][8]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[7]
Applications in Drug Discovery and Development
While specific biological activities for 2-Bromo-4-nitrobenzaldehyde are not extensively documented, its structural motifs are present in many biologically active molecules. As a versatile chemical intermediate, it is used in the synthesis of a variety of compounds that are investigated for therapeutic potential.[6][9] Its utility in constructing biaryl and heterocyclic scaffolds makes it a valuable tool for medicinal chemists exploring new chemical entities for various disease targets.[6][10] The presence of the nitro group also opens up possibilities for its reduction to an amino group, providing another point for diversification in the synthesis of compound libraries for drug screening.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Bromo-4-nitrobenzaldehyde | C7H4BrNO3 | CID 12721027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-nitrobenzaldehyde | 5274-71-5 [chemicalbook.com]
- 4. 2-Bromo-4-nitrobenzaldehyde | CAS#:5274-71-5 | Chemsrc [chemsrc.com]
- 5. 2-Bromo-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Buy 2-Bromo-4-nitrobenzaldehyde | 5274-71-5 [smolecule.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. nbinno.com [nbinno.com]
- 10. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
